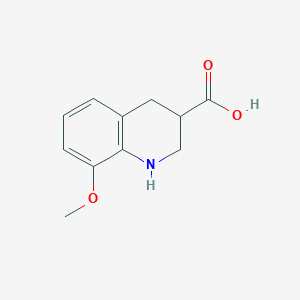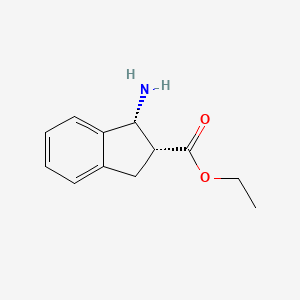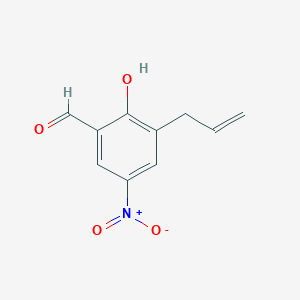
3-Allyl-2-hydroxy-5-nitrobenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Allyl-2-hydroxy-5-nitrobenzaldehyde: is an organic compound with the molecular formula C10H9NO4 and a molecular weight of 207.18 g/mol It is known for its unique structure, which includes an allyl group, a hydroxyl group, and a nitro group attached to a benzaldehyde core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Allyl-2-hydroxy-5-nitrobenzaldehyde typically involves the nitration of 3-allyl-2-hydroxybenzaldehyde. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, concentration, and reaction time, to achieve high yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Allyl-2-hydroxy-5-nitrobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The allyl group can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Electrophilic reagents like bromine (Br2) or sulfuric acid (H2SO4) can be employed.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of 3-allyl-2-hydroxy-5-aminobenzaldehyde.
Substitution: Formation of various substituted benzaldehyde derivatives.
Applications De Recherche Scientifique
Chemistry: 3-Allyl-2-hydroxy-5-nitrobenzaldehyde is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the preparation of various heterocyclic compounds and pharmaceuticals .
Biology: In biological research, this compound can be used to study the effects of nitro and allyl groups on biological systems. It may also serve as a precursor for the synthesis of bioactive molecules .
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals .
Mécanisme D'action
The mechanism of action of 3-Allyl-2-hydroxy-5-nitrobenzaldehyde is primarily related to its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological targets. The allyl group can participate in various chemical reactions, enhancing the compound’s reactivity. The hydroxyl group can form hydrogen bonds, influencing the compound’s solubility and interaction with other molecules .
Comparaison Avec Des Composés Similaires
2-Hydroxy-3-nitrobenzaldehyde: Similar structure but lacks the allyl group.
5-Allyl-2-hydroxy-3-methoxybenzaldehyde: Similar structure but has a methoxy group instead of a nitro group.
Uniqueness: 3-Allyl-2-hydroxy-5-nitrobenzaldehyde is unique due to the presence of both an allyl group and a nitro group on the benzaldehyde core. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C10H9NO4 |
|---|---|
Poids moléculaire |
207.18 g/mol |
Nom IUPAC |
2-hydroxy-5-nitro-3-prop-2-enylbenzaldehyde |
InChI |
InChI=1S/C10H9NO4/c1-2-3-7-4-9(11(14)15)5-8(6-12)10(7)13/h2,4-6,13H,1,3H2 |
Clé InChI |
MZVXMHBNAWVNMO-UHFFFAOYSA-N |
SMILES canonique |
C=CCC1=C(C(=CC(=C1)[N+](=O)[O-])C=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



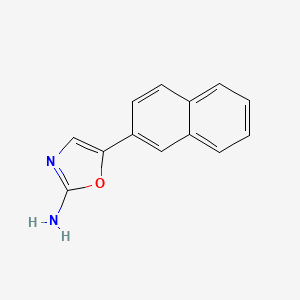
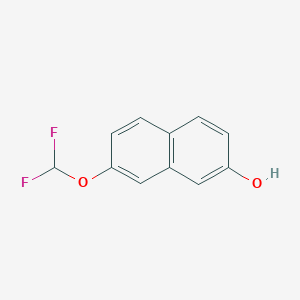
![6-Fluorospiro[chroman-2,1'-cyclobutan]-4-one](/img/structure/B11894440.png)
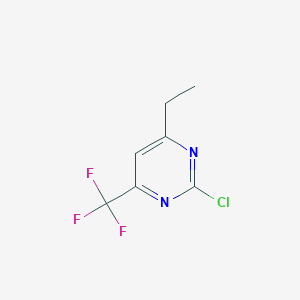
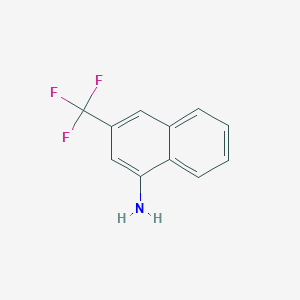
![5-chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine-6-carbonitrile](/img/structure/B11894451.png)


